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Abstract
Allylcyclopentane, a C8H14 hydrocarbon, is a molecule of interest in various chemical

syntheses. A thorough understanding of its thermochemical properties, such as enthalpy of

formation, entropy, and heat capacity, is crucial for reaction engineering, process design, and

computational chemistry studies. This technical guide provides a comprehensive overview of

the available thermochemical data for compounds structurally related to allylcyclopentane,

details the established experimental protocols for the determination of these properties, and

outlines a computational workflow for their theoretical prediction. While direct experimental

thermochemical data for allylcyclopentane is not extensively reported in the literature, this

guide equips researchers with the necessary information to estimate, determine, or calculate

these vital parameters.

Introduction
Allylcyclopentane is an unsaturated hydrocarbon with the chemical formula C8H14. Its

structure consists of a five-membered cyclopentane ring attached to an allyl group. The

presence of both a cyclic alkane and an alkene functional group imparts specific reactivity and

physical properties to the molecule. Accurate thermochemical data are fundamental for a

variety of applications, including:
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Reaction Energetics: Calculating the enthalpy and Gibbs free energy changes of reactions

involving allylcyclopentane.

Chemical Equilibrium: Determining equilibrium constants and product distributions at

different temperatures.

Process Simulation: Modeling and optimizing chemical processes where allylcyclopentane
is a reactant, product, or intermediate.

Computational Modeling: Benchmarking and validating theoretical chemistry models.

This guide addresses the current landscape of thermochemical data for allylcyclopentane and

provides detailed methodologies for its experimental determination and computational

calculation.

Thermochemical Data
Direct experimental values for the enthalpy of formation, standard entropy, and heat capacity of

allylcyclopentane are not readily available in the surveyed scientific literature. However, data

for structurally similar C8H14 hydrocarbons and related cycloalkanes can provide valuable

context and a basis for estimation. The following tables summarize key thermochemical data

for selected relevant compounds.

Table 1: Physical Properties of Allylcyclopentane

Property Value Reference

Molecular Formula C8H14

Molar Mass 110.20 g·mol−1

Boiling Point 127 °C

Melting Point -111 °C

Density 0.793 g·cm−3

Table 2: Thermochemical Data of Related Cycloalkanes at 298.15 K
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Compound Formula
ΔfH°(l)
(kJ/mol)

ΔcH°(l)
(kJ/mol)

S°(l)
(J/mol·K)

Cp(l)
(J/mol·K)

Cyclopentane C5H10 -105.9 -3291.1 204.3 126.7

Ethylcyclopen

tane
C7H14 -163.5 ± 1.0

-4591.94 ±

0.92
Not Reported Not Reported

cis-1,3-

Dimethylcyclo

pentane

C7H14 -168.2 ± 1.4 -4587.3 ± 1.4 Not Reported Not Reported

Data for Cyclopentane from the NIST WebBook. Data for Ethylcyclopentane and cis-1,3-

Dimethylcyclopentane from the NIST WebBook.

Experimental Protocols
The determination of thermochemical data for liquid hydrocarbons like allylcyclopentane relies

on well-established calorimetric techniques. The following sections detail the methodologies for

measuring the key thermochemical properties.

Determination of Enthalpy of Combustion via Bomb
Calorimetry
The standard enthalpy of combustion is a cornerstone of thermochemistry, from which the

enthalpy of formation can be derived. For a volatile liquid like allylcyclopentane, the

measurement is typically performed using a bomb calorimeter.

Methodology:

Sample Preparation: A precise mass of high-purity allylcyclopentane is encapsulated in a

gelatin capsule or a container made of a material with a known heat of combustion.

Calorimeter Setup: The sample is placed in a platinum crucible within a constant-volume

combustion bomb. A fuse wire is positioned to ensure ignition. The bomb is then sealed and

pressurized with a high-purity oxygen atmosphere (typically around 30 atm).
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Isothermal Environment: The bomb is submerged in a known mass of water in a well-

insulated, stirred calorimeter vessel. The entire apparatus is placed within an isothermal

jacket to minimize heat exchange with the surroundings.

Combustion and Temperature Measurement: The sample is ignited electrically. The

temperature of the water in the calorimeter is monitored with high precision (e.g., using a

platinum resistance thermometer) before, during, and after the combustion. The temperature

readings are taken at regular intervals to establish initial and final equilibrium temperatures

and to correct for any small heat exchange with the jacket.

Data Analysis: The heat released by the combustion of the sample is calculated from the

corrected temperature rise and the energy equivalent of the calorimeter. The energy

equivalent is determined by calibrating the calorimeter with a standard substance of known

heat of combustion, such as benzoic acid.

Corrections: Corrections are applied for the heat of combustion of the capsule and the fuse

wire, as well as for the formation of nitric acid from residual nitrogen in the bomb and sulfuric

acid if sulfur impurities are present. The result is then corrected to standard state conditions

to obtain the standard enthalpy of combustion.

The following diagram illustrates the general workflow for a bomb calorimetry experiment.
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Workflow for Bomb Calorimetry
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Caption: Workflow for Bomb Calorimetry.
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Determination of Heat Capacity and Entropy via
Adiabatic Calorimetry
The heat capacity of allylcyclopentane can be measured as a function of temperature using

an adiabatic calorimeter. This data can then be used to calculate the standard entropy.

Methodology:

Calorimeter and Sample: A known mass of the sample is sealed in a sample vessel, which is

placed within the adiabatic calorimeter. The calorimeter is equipped with a heater and a

temperature sensor.

Adiabatic Shield: The sample vessel is surrounded by an adiabatic shield, which is

maintained at the same temperature as the vessel throughout the experiment. This

minimizes heat loss to the surroundings.

Heating and Measurement: A precisely measured amount of electrical energy is supplied to

the sample, causing its temperature to rise. The temperature increase is carefully measured.

Calculation of Heat Capacity: The heat capacity of the sample is calculated from the amount

of energy supplied and the resulting temperature change.

Low-Temperature Measurements: To determine the standard entropy, heat capacity

measurements are typically carried out from a very low temperature (near 0 K) up to the

desired temperature (e.g., 298.15 K).

Entropy Calculation: The standard entropy at a given temperature is calculated by integrating

the heat capacity divided by temperature (Cp/T) from 0 K to that temperature, accounting for

the entropies of any phase transitions that occur.

Computational Workflow
In the absence of experimental data, quantum chemical calculations provide a powerful tool for

predicting the thermochemical properties of molecules like allylcyclopentane. High-accuracy

composite methods are often employed for this purpose.
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The following diagram outlines a typical workflow for the computational determination of the

thermochemical properties of allylcyclopentane.

Computational Thermochemistry Workflow

Define Molecular Structure
of Allylcyclopentane

Perform Geometry Optimization
(e.g., at B3LYP/6-31G(d) level)

Confirm Minimum Energy Structure
(Vibrational Frequency Analysis)

No imaginary frequencies

Perform High-Level Single-Point
Energy Calculation

(e.g., CBS-QB3, G3, or W1)

Calculate Zero-Point
Vibrational Energy (ZPVE)

Calculate Thermal Corrections
to Enthalpy and Gibbs Free Energy

Determine Enthalpy of Formation
(using atomization or isodesmic reactions)

Calculate Standard Entropy and
Heat Capacity from Vibrational Frequencies

Click to download full resolution via product page

Caption: Computational Thermochemistry Workflow.

Explanation of the Workflow:
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Geometry Optimization: The first step is to find the lowest energy conformation of the

allylcyclopentane molecule using a quantum mechanical method like Density Functional

Theory (DFT).

Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a

true energy minimum on the potential energy surface and provides the vibrational

frequencies.

High-Level Energy Calculation: A more accurate single-point energy calculation is performed

on the optimized geometry using a high-level composite method to obtain a reliable

electronic energy.

Thermochemical Property Calculation: The vibrational frequencies are used to calculate the

zero-point vibrational energy, and thermal corrections to the enthalpy and Gibbs free energy.

These values, combined with the high-level electronic energy, allow for the determination of

the enthalpy of formation, standard entropy, and heat capacity.

Conclusion
While direct experimental thermochemical data for allylcyclopentane remains elusive in the

public domain, this guide provides a framework for understanding, obtaining, and utilizing this

critical information. By leveraging data from analogous compounds, employing established

experimental techniques like bomb and adiabatic calorimetry, and utilizing robust computational

chemistry workflows, researchers can confidently work with the thermochemical properties of

allylcyclopentane in their scientific and developmental endeavors. The provided protocols and

workflows serve as a practical resource for the scientific community engaged in research

involving this and other related organic molecules.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermochemical
Data of Allylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265694#allylcyclopentane-thermochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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